molecular formula C16H12O5 B015504 1-O-Methylnataloe-emodin CAS No. 103392-51-4

1-O-Methylnataloe-emodin

Cat. No.: B015504
CAS No.: 103392-51-4
M. Wt: 284.26 g/mol
InChI Key: OCZOZMSHTPWVFR-UHFFFAOYSA-N
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Description

1-O-Methylnataloe-emodin is a natural anthraquinone derivative, known for its deep red crystalline appearance. This compound is a derivative of emodin and is primarily extracted from Aloe vera. It is recognized for its stability under acidic conditions and its tendency to decompose in alkaline environments .

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-O-Methylnataloe-emodin has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves numerous interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being researched .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Methylnataloe-emodin is typically synthesized through the extraction from Aloe vera. The process involves:

Industrial Production Methods: While the primary method involves extraction from natural sources, industrial production may also employ similar steps but on a larger scale, ensuring higher yields and purity through advanced purification techniques.

Chemical Reactions Analysis

1-O-Methylnataloe-emodin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles, leading to the formation of various substituted anthraquinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

1-O-Methylnataloe-emodin is unique among anthraquinone derivatives due to its specific methylation pattern. Similar compounds include:

Each of these compounds shares a core anthraquinone structure but differs in functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZOZMSHTPWVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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